![molecular formula C14H18N2O2 B2737816 2-Cyclopropyl-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone CAS No. 1903470-01-8](/img/structure/B2737816.png)
2-Cyclopropyl-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone
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Description
Molecular Structure Analysis
The molecular structure of “2-Cyclopropyl-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone” is characterized by a pyrrolidine ring, a cyclopropyl group, and a pyridin-2-yloxy group. The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used in medicinal chemistry . The cyclopropyl group and the pyridin-2-yloxy group are attached to the pyrrolidine ring, contributing to the molecule’s three-dimensional structure .Scientific Research Applications
Synthesis and Chemical Reactions
Stereospecific Synthesis of Pyrrolidines
Research on the stereospecific synthesis of pyrrolidines through 1,3-dipolar cycloadditions to sugar-derived enones has demonstrated the ability to obtain enantiomerically pure pyrrolidines. This method utilizes stabilized azomethine ylides and sugar enones derived from pentoses. The process is highly diastereo- and regioselective, yielding tetrasubstituted pyrrolidines with defined stereochemistry (Udry et al., 2014).
Enantioselective Nitrile Anion Cyclization
Another study highlighted the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines through a nitrile anion cyclization strategy. This synthesis pathway is practical for producing chiral pyrrolidines, which are significant in medicinal chemistry and drug development (Chung et al., 2005).
Catalysis and Material Science
Magnesium and Zinc Complexes
A study on magnesium and zinc complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands explored their synthesis and reactivity, particularly in the context of the ring-opening polymerization (ROP) of ε-caprolactone and l-lactide. This research can be relevant to developing new catalytic systems for polymer synthesis (Wang et al., 2012).
Heterocyclic Chemistry
Three-Component Coupling for Pyrido Fused Systems
A versatile three-component coupling method for synthesizing pyrazolopyridines and other pyrido fused systems was developed. This chemistry is particularly useful for creating combinatorial libraries and scaffold decoration, indicating its potential application in drug discovery and development (Almansa et al., 2008).
Enzyme Inhibition
Enantiomeric Polyhydroxyalkylpyrrolidines as Inhibitors
The synthesis of enantiomeric 2,3,4-tris(hydroxyalkyl)-5-phenylpyrrolidines from 1,3-dipolar cycloadducts and their evaluation as inhibitors of a β-galactofuranosidase from Penicillium fellutanum. Although these compounds showed minimal inhibitory activity, this research pathway highlights the exploration of pyrrolidine derivatives as potential enzyme inhibitors (Udry et al., 2016).
properties
IUPAC Name |
2-cyclopropyl-1-(3-pyridin-2-yloxypyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-14(9-11-4-5-11)16-8-6-12(10-16)18-13-3-1-2-7-15-13/h1-3,7,11-12H,4-6,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWXPKMGCMFPJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCC(C2)OC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone |
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